Einecs 303-770-9
Description
Properties
CAS No. |
94213-65-7 |
|---|---|
Molecular Formula |
C34H72N2O13S |
Molecular Weight |
749.0 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;4-octadecoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C22H42O7S.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-21(23)19-20(22(24)25)30(26,27)28;2*8-4-1-7(2-5-9)3-6-10/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);2*8-10H,1-6H2 |
InChI Key |
CJXJGBWMFWJCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Octadecyl Hydrogen 2 Sulphosuccinate, Compound with 2,2 ,2 Nitrilotri Ethanol 1:2
Chemo- and Regioselective Synthesis of the Sulfosuccinate (B1259242) Moiety
Esterification and Sulfonation Reactions for Compound Elaboration
The synthesis typically begins with the reaction of maleic anhydride (B1165640) with 1-octadecanol. This esterification reaction forms the mono-octadecyl maleate (B1232345). The reaction is an example of a ring-opening of the maleic anhydride. lamberti.com Subsequently, a sulfonation reaction is carried out. This is commonly achieved by the addition of a sulfite (B76179), such as sodium sulfite or sodium bisulfite, across the double bond of the maleate monoester. lamberti.comneutronco.com This nucleophilic Michael addition results in the formation of the 1-octadecyl hydrogen 2-sulphosuccinate. lamberti.com
The general two-step process for forming sulfosuccinate esters is well-established. cir-safety.org First, maleic anhydride is reacted with an alcohol to form a maleic ester. cir-safety.org This is followed by the sulfonation of the resulting ester. cir-safety.org
Optimizing Reaction Conditions for Enhanced Yield and Purity
The efficiency of the synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are carefully controlled include temperature, reaction time, and the molar ratio of reactants. For instance, in the synthesis of a similar compound, sodium dodecyl n-butyl sulfosuccinate, optimal conditions for monoesterification were found to be a reaction temperature of 90°C and a reaction time of 180 minutes with a slight excess of maleic anhydride. researchgate.net
Factors such as the choice of catalyst and solvent also play a crucial role. While homogeneous catalysts like p-toluenesulfonic acid are effective, they necessitate a neutralization step. researchgate.netsid.ir Heterogeneous catalysts, such as Amberlyst-15, offer a recyclable and milder alternative for both esterification and sulfonation. sid.ireurekaselect.com The solvent choice can impact the solubility of reactants and influence reaction rates and selectivity. numberanalytics.com
Table 1: Key Reaction Parameters for Sulfosuccinate Synthesis
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Monoesterification Temperature | 80°C - 130°C google.com | Affects reaction rate and potential side reactions. |
| Monoesterification Time | 90 - 180 minutes researchgate.net | Ensures complete reaction of the alcohol. |
| Sulfonation Temperature | 90°C - 95°C researchgate.net | Influences the rate of sulfonation and product purity. |
| Sulfonation Time | 1.5 - 4 hours researchgate.netripublication.com | Critical for driving the sulfonation to completion. |
| Molar Ratio (Sulfonating Agent:Ester) | 1.25:1 researchgate.net | An excess of the sulfonating agent can improve yield. |
| Catalyst | p-Toluenesulfonic acid, Amberlyst-15 researchgate.netsid.ir | Influences reaction rate and process sustainability. |
Formation of the Ammonium (B1175870) Salt with 2,2',2''-nitrilotri[ethanol]
The final step in the synthesis of the target compound is the formation of the ammonium salt with 2,2',2''-nitrilotri[ethanol], commonly known as triethanolamine (B1662121).
Acid-Base Reactions and Salt Formation Dynamics
The 1-octadecyl hydrogen 2-sulphosuccinate, being an acid, readily reacts with the basic triethanolamine in an acid-base neutralization reaction. wikipedia.org Triethanolamine is frequently used in industrial and consumer products to neutralize fatty acids, adjust pH, and solubilize oils. wikipedia.org The resulting triethanolammonium (B1229115) salt often exhibits greater solubility compared to alkali metal salts. wikipedia.org The stoichiometry of the reaction is crucial, with a 1:2 molar ratio of the sulfosuccinic acid to triethanolamine being required for the specified compound.
Quaternary ammonium salts are typically formed through the reaction of tertiary amines with alkylating agents. sanyo-chemical-solutions.com In this specific case, the formation is a neutralization reaction. The stability of the resulting salt is an important consideration; for instance, some sulfosuccinate esters can undergo hydrolysis under acidic or basic conditions. atamanchemicals.compcc.eu
Crystallization and Advanced Purification Strategies
After the salt formation, purification is essential to obtain a product of high purity. Crystallization is a common method for purifying similar surfactant compounds. For example, sodium dialkyl sulfosuccinates can be purified by crystallization from hot ethanol. cdnsciencepub.com The process often involves dissolving the crude product in a suitable solvent and then inducing crystallization by cooling. cdnsciencepub.com
Advanced purification techniques may include washing the product with a non-polar solvent like petroleum ether to remove unreacted starting materials. ripublication.com Vacuum drying is often preferred over methods employing excessive heat to prevent decomposition of the product. google.com For some sulfosuccinates, a process of dissolving the salt in an anhydrous solvent and then adding water to precipitate the hydrated form can be an effective purification strategy. google.com
Novel Synthetic Routes and Catalyst Development for Analogous Compounds
The field of surfactant synthesis is continually evolving, with ongoing research into novel synthetic routes and the development of more efficient catalysts. For analogous compounds, modular synthesis approaches have been developed, allowing for the creation of diverse analogs by varying the building blocks. caltech.edu This approach has been successfully applied to complex molecules like macrolide antibiotics and tetracycline (B611298) analogs. caltech.edu
Catalyst development is also a key area of research. The use of heterogeneous catalysts like Amberlyst-15 represents a move towards more sustainable and efficient manufacturing processes for sulfosuccinates. sid.ireurekaselect.com These catalysts are easily recoverable and can be reused multiple times without a significant loss of activity. eurekaselect.com Furthermore, research into chemo- and regioselective synthesis aims to achieve greater control over the molecular architecture of the products, leading to compounds with enhanced properties. rsc.orgnih.gov The development of novel synthetic pathways, sometimes utilizing biocatalysts or innovative catalytic systems, continues to be an active area of research for creating new and improved surfactant molecules. researchgate.netiiserpune.ac.inuochb.cz
Enzymatic and Biocatalytic Approaches in Complex Organic Synthesis
The synthesis of sulfosuccinate esters has traditionally relied on chemical methods. However, the growing emphasis on sustainable manufacturing has spurred interest in enzymatic and biocatalytic routes. Biocatalysis, utilizing enzymes or whole microbial cells, offers high selectivity and specificity under mild reaction conditions, which can reduce energy consumption and by-product formation.
Innovations in biotechnology have led to the development of new methods for producing plant-based and microbial surfactants. yeserchem.com These advancements are crucial for improving the efficiency and scalability of surfactant production. yeserchem.com For the synthesis of sulfosuccinate esters, lipases are particularly relevant enzymes. They can catalyze the initial esterification step between a fatty alcohol, such as 1-octadecanol, and maleic anhydride to form the monoester intermediate. This enzymatic approach avoids the use of harsh chemical catalysts.
Table 1: Comparison of Conventional vs. Biocatalytic Synthesis Aspects
| Feature | Conventional Chemical Synthesis | Enzymatic/Biocatalytic Synthesis |
|---|---|---|
| Catalyst | Strong acids (e.g., p-toluenesulfonic acid) neutronco.com | Lipases, other hydrolases |
| Reaction Conditions | High temperature, often requires organic solvents | Mild temperature, often in aqueous media or solvent-free systems surfactgreen.com |
| Selectivity | Can lead to side reactions and by-products | High regio- and stereoselectivity |
| Environmental Impact | Higher energy consumption, potential for hazardous waste | Lower energy consumption, reduced waste, use of renewable catalysts surfactgreen.comijstr.org |
Green Chemistry Principles and Sustainable Synthetic Pathways
The synthesis of surfactants like 1-octadecyl hydrogen 2-sulphosuccinate is increasingly being guided by the principles of green chemistry to minimize environmental impact. ijstr.orgnih.gov These principles focus on waste prevention, atom economy, use of renewable feedstocks, and designing for degradation. surfactgreen.comijstr.org
The synthesis of sulfosuccinate monoesters can be achieved from renewable resources like fatty alcohols derived from plant oils. ripublication.com The traditional two-step process involves the esterification of maleic anhydride with an alcohol, followed by sulfonation with sodium bisulfite. neutronco.com Green chemistry approaches aim to optimize this pathway. For instance, using microwave-assisted organic synthesis (MAOS) can reduce reaction times and energy input. ijstr.org Another key principle is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. surfactgreen.com Solvent-free reaction conditions are also a target, further reducing the environmental footprint of the synthesis. surfactgreen.com
The biodegradability of the final product is a crucial aspect of green surfactant design. yeserchem.comsurfactgreen.com Sulfosuccinate esters are known for being readily biodegradable, which makes them a more environmentally friendly alternative to some other classes of surfactants. yeserchem.comnih.gov
Derivatization and Functionalization Strategies of the Parent Compound
Derivatization of the parent compound, 1-octadecyl hydrogen 2-sulphosuccinate, allows for the fine-tuning of its properties for specific applications. Modifications can be targeted at either the hydrophobic octadecyl chain or the hydrophilic head group, which includes the triethanolamine counterion.
Modifications of the Octadecyl Chain for Structure-Property Relationship Studies
The octadecyl (C18) chain is the primary hydrophobic component of the surfactant. Its length and structure are critical determinants of the molecule's surface activity, solubility, and self-assembly behavior.
Systematic studies on the effect of the alkyl chain length in surfactants have shown predictable trends. For instance, in N-acyl amino acid surfactants, increasing the hydrocarbon chain length (from C12 to C18) generally leads to decreased foamability but increased foam stability. chalmers.se This is attributed to stronger van der Waals interactions between longer chains, resulting in closer packing at the air-water interface. chalmers.se Similar structure-property relationships are expected for sulfosuccinates.
Table 2: Influence of Alkyl Chain Length on Surfactant Properties
| Property | Effect of Increasing Chain Length (e.g., C12 to C18) | Rationale |
|---|---|---|
| Foam Stability | Increases chalmers.se | Stronger van der Waals forces lead to more stable foam lamellae. chalmers.se |
| Foamability | Decreases chalmers.se | Slower diffusion of larger molecules to the interface. |
| Critical Micelle Concentration (CMC) | Decreases | Increased hydrophobicity drives micellization at lower concentrations. |
| Adsorption Efficiency | Increases | Greater affinity for interfaces. nih.gov |
Introducing branching into the alkyl chain is another strategy to modify surfactant properties. Branched-chain surfactants can exhibit different packing parameters at interfaces compared to their linear counterparts, which can affect properties like wetting and emulsification. google.com Chemical modifications, such as introducing double bonds or other functional groups along the octadecyl chain, can also be explored to alter the surfactant's physical and chemical characteristics. frontiersin.org
Alterations of the Triethanolamine Counterion for Targeted Research
The choice of counterion can affect the surfactant's solubility, viscosity in solution, and critical micelle concentration (CMC). chalmers.sehep.com.cn For example, in one study on polymeric surfactants, the CMC increased in the order of K+, Na+, and triethanolamine ion (TEA+), indicating that the TEA counterion resulted in lower surfactant efficiency in that specific system. hep.com.cn The larger size and particularity of the TEA+ counterion can lead to different packing and orientation at interfaces compared to smaller inorganic cations. hep.com.cn
In some surfactant systems, the addition of triethanolamine as a cosolvent has been shown to decrease the CMC of cationic surfactants. researchgate.net This highlights the complex interactions that can occur between the counterion, the surfactant molecules, and the solvent.
Targeted research may involve replacing the triethanolamine counterion with other organic or inorganic cations to study these effects systematically. For instance, exchanging TEA for cations with different sizes, charges, or hydration shells can modulate the surfactant's performance in specific formulations. This strategy is employed to create surfactants with tailored properties for applications ranging from personal care products to industrial processes. ebi.ac.ukgoogle.com
Sophisticated Analytical Techniques for the Characterization of 1 Octadecyl Hydrogen 2 Sulphosuccinate, Compound with 2,2 ,2 Nitrilotri Ethanol 1:2
High-Resolution Spectroscopic Analysis
Spectroscopic techniques provide fundamental insights into the molecular structure, bonding, and functional groups present in the compound.
Advanced Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For the target compound, both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework and confirm the connectivity of the 1-octadecyl sulfosuccinate (B1259242) anion and the triethanolamine (B1662121) cations.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. For 1-octadecyl hydrogen 2-sulphosuccinate with triethanolamine, the spectrum would exhibit characteristic signals for the long octadecyl chain, the succinate (B1194679) backbone, and the triethanolamine counter-ions. The long alkyl chain would show a prominent triplet for the terminal methyl (CH₃) group near 0.88 ppm and a large, overlapping multiplet for the numerous methylene (B1212753) (CH₂) groups between 1.2-1.6 ppm. rsc.org The methylene group adjacent to the ester oxygen (OCH₂) would be shifted downfield to approximately 4.1-4.3 ppm. Protons on the succinate backbone would appear as distinct multiplets, with the proton alpha to the sulfonate group being significantly deshielded. The protons of the two triethanolamine molecules would show signals corresponding to the methylene groups adjacent to the nitrogen and hydroxyl functions, typically appearing as complex multiplets in the 2.5-3.8 ppm region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Mathematical models and data from similar long-chain compounds allow for the prediction of chemical shifts. rsc.org The octadecyl chain would display a series of signals for its methylene carbons, with the terminal methyl carbon appearing at approximately 14 ppm. mdpi.com The carbonyl carbons of the ester groups in the succinate moiety would resonate at the lower field region, typically around 170-175 ppm. chemicalbook.com The carbons of the triethanolamine cations would be observed in the 50-65 ppm range. The precise chemical shifts provide definitive evidence for the molecular structure.
Interactive Data Table: Expected NMR Chemical Shifts (δ) in ppm
| Assignment | Structure Fragment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Terminal Methyl | CH₃-(CH₂)₁₆- | ~0.88 (triplet) | ~14 |
| Methylene Chain | -(CH₂)₁₆- | ~1.2-1.6 (multiplet) | ~22-32 |
| Methylene (Ester) | -O-CH₂-C₁₇H₃₅ | ~4.1-4.3 (triplet) | ~65-67 |
| Succinate Backbone | -CH(SO₃)-CH₂- | ~3.5-4.0 (multiplet) | ~55-65 |
| Ester Carbonyls | -C(O)O- | - | ~170-175 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is critical for validating the elemental composition of a molecule by providing a highly accurate mass measurement. acs.org For an ionic compound like this, electrospray ionization (ESI) would be the method of choice, capable of detecting the intact anionic and cationic species in negative and positive ion modes, respectively.
In negative-ion mode, HRMS would detect the 1-octadecyl hydrogen 2-sulphosuccinate anion ([C₂₂H₄₁O₇S]⁻). Its exact mass would be measured with high precision (typically to four or five decimal places), allowing for the unambiguous determination of its elemental formula. In positive-ion mode, the triethanolamine cation ([C₆H₁₆NO₃]⁺) would be detected. The presence and accurate mass of both ions confirm the composition of the salt. This technique is superior to standard mass spectrometry as it can differentiate between compounds with the same nominal mass but different elemental formulas. rssl.com
Interactive Data Table: Theoretical Exact Masses for HRMS Analysis
| Ionic Species | Molecular Formula | Charge | Theoretical Monoisotopic Mass (Da) |
|---|---|---|---|
| 1-octadecyl hydrogen 2-sulphosuccinate anion | C₂₂H₄₁O₇S | -1 | 449.2633 |
| Triethanolamine cation | C₆H₁₆NO₃ | +1 | 150.1125 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. phenomenex.com These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. edinst.com
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations. acenet.edu The FTIR spectrum of the target compound would show strong absorption bands characteristic of its constituent parts. Key expected bands include:
O-H stretching: A broad band around 3300-3500 cm⁻¹ from the hydroxyl groups of the triethanolamine.
C-H stretching: Sharp bands between 2850 and 3000 cm⁻¹ from the symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the octadecyl chain. acs.org
C=O stretching: A strong, sharp band around 1730-1740 cm⁻¹ corresponding to the ester carbonyl groups. osti.gov
S=O stretching: Strong, characteristic bands for the sulfonate group (SO₃⁻) typically found in the 1200-1250 cm⁻¹ (asymmetric) and 1040-1060 cm⁻¹ (symmetric) regions. acs.org
C-O stretching: Bands in the 1100-1300 cm⁻¹ region from the ester and alcohol C-O bonds.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. edinst.com It is well-suited for studying aqueous systems and can provide information on the conformation of the alkyl chains. phenomenex.com The Raman spectrum would complement the FTIR data, showing strong signals for the C-C backbone of the alkyl chain and symmetric vibrations of the sulfonate group. The C=O and SO₃⁻ stretching modes are also observable and can be used to study interactions between the surfactant headgroup and the counter-ion. lookchem.com
Interactive Data Table: Characteristic Vibrational Bands
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H (Triethanolamine) | Stretching | 3300-3500 (Broad) | Weak |
| C-H (Alkyl Chain) | Stretching | 2850-3000 (Strong, Sharp) | 2850-3000 (Strong, Sharp) |
| C=O (Ester) | Stretching | 1730-1740 (Strong) | 1730-1740 (Medium) |
| SO₃⁻ (Sulfonate) | Asymmetric Stretch | 1200-1250 (Strong) | Medium-Weak |
| SO₃⁻ (Sulfonate) | Symmetric Stretch | 1040-1060 (Strong) | 1040-1060 (Strong) |
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.
Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS) for Purity and Impurity Profiling
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the premier technique for the analysis of non-volatile surfactants. wordpress.com It allows for the separation, identification, and quantification of the main component as well as any related impurities. rssl.com
A reversed-phase high-performance liquid chromatography (RP-HPLC) method, likely using a C18 column, would be developed. The mobile phase would typically consist of a gradient mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). acs.orgwordpress.com This setup separates compounds based on their hydrophobicity.
LC-MS analysis is crucial for creating a detailed impurity profile. Potential impurities in 1-octadecyl hydrogen 2-sulphosuccinate could include:
Unreacted starting materials: Octadecanol, maleic anhydride (B1165640)/acid.
Isomeric byproducts: Monoesters of sulfosuccinic acid. researchgate.net
Related surfactants with different alkyl chain lengths.
Degradation products.
The mass spectrometer detector allows for the confident identification of these low-level impurities by their mass-to-charge ratio, while the chromatogram provides their quantification. lcms.cz
Gas Chromatography (GC) for Volatile Byproduct Analysis (if applicable)
Gas chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. The target compound itself is a salt and is not volatile, making direct GC analysis unsuitable. However, GC, especially GC-MS, is highly applicable for analyzing potential volatile impurities or byproducts that may be present from the manufacturing process. phenomenex.com
This could include residual solvents or unreacted volatile precursors. Furthermore, the triethanolamine component can be analyzed by GC, although it often requires derivatization to increase its volatility and improve peak shape. shimadzu.comresearchgate.net Silylation or acetylation are common derivatization methods used for this purpose. Therefore, GC-MS could be used as a quality control method to check for the presence of free triethanolamine or related volatile amines like di- and monoethanolamine.
Advanced Elemental Analysis and Quantitative Determination Techniques
The precise characterization and quantification of 1-octadecyl hydrogen 2-sulphosuccinate, compound with 2,2',2''-nitrilotri[ethanol] (1:2), (EINECS 303-770-9), are essential for ensuring its quality, purity, and consistency in research and industrial applications. Advanced analytical methodologies provide the necessary tools to verify the compound's elemental composition and to determine its concentration in various matrices. These techniques are broadly categorized into elemental analysis, which confirms the molecular structure, and quantitative determination, which measures the amount of the substance.
Elemental Analysis
Elemental analysis is a cornerstone technique used to experimentally verify the empirical formula of a synthesized compound. For an organic salt such as this triethanolamine sulfosuccinate, combustion analysis is a standard method to determine the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The presence of nitrogen, contributed by the two triethanolamine counter-ions, is a key verification point for this specific compound structure.
The theoretical elemental composition, derived from the molecular formula C₃₄H₇₂N₂O₁₃S , serves as the benchmark against which experimental results are compared.
Table 1: Theoretical Elemental Composition of 1-octadecyl hydrogen 2-sulphosuccinate, compound with 2,2',2''-nitrilotri[ethanol] (1:2) This table is interactive. Click on the headers to sort the data.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 34 | 408.374 | 54.52 |
| Hydrogen | H | 1.008 | 72 | 72.576 | 9.69 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 3.74 |
| Oxygen | O | 15.999 | 13 | 207.987 | 27.77 |
| Sulfur | S | 32.060 | 1 | 32.060 | 4.28 |
| Total | | | | 749.011 | 100.00 |
In addition to confirming the primary elements, advanced techniques for trace elemental analysis (TEA) are employed to detect and quantify metallic impurities. thermofisher.com Methods like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or the more sensitive Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are critical for ensuring the compound meets high-purity standards by detecting contaminants at parts-per-million (ppm) to parts-per-trillion (ppt) levels. thermofisher.com
Quantitative Determination Techniques
Quantitative analysis measures the concentration of the target compound. For complex surfactant molecules, chromatographic and titrimetric methods are most prominent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying surfactants. researchgate.net Due to the lack of a strong UV-absorbing chromophore in the aliphatic structure of many surfactants, detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often preferred. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a highly specific and sensitive method for the quantitative analysis of surfactants. nih.gov High-performance liquid chromatography can be coupled with tandem mass spectrometry (LC/MS/MS) for robust quantification, even in complex matrices. usgs.gov Analysis is typically performed using an electrospray ionization (ESI) source in negative ion mode to detect the deprotonated sulfosuccinate molecule. usgs.gov For ultimate confirmation, high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QqTOF), provides highly accurate mass measurements of both the parent molecule and its fragmentation products, enabling reliable identification and quantification. nih.gov Isotope-dilution methods, where a stable isotope-labeled version of the analyte is used as an internal standard, can provide the highest degree of accuracy. usgs.gov
Table 2: Example HPLC Parameters for Analysis of Related Sulfosuccinate Surfactants This table is interactive. Users can filter by Technique.
| Parameter | Example 1: LC-MS/MS usgs.gov | Example 2: HPLC-ELSD researchgate.net | Example 3: UPLC-QqTOF-MS nih.gov |
|---|---|---|---|
| Analyte | Di(ethylhexyl) sodium sulfosuccinate | Disodium laureth sulfosuccinate | Dihexyl sulfosuccinate |
| Column | C18 (e.g., 150 mm x 2.0 mm, 5 µm) | Acclaim C18 Surfactant (250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of methanol (B129727) and ammonium formate (B1220265) in water | Isocratic: 50% Acetonitrile, 50% 0.1 M NH₄OAc in water | Gradient of acetonitrile and water with formic acid |
| Detector | Tandem Mass Spectrometer (MS/MS) | Evaporative Light Scattering Detector (ELSD) | Quadrupole Time-of-Flight Mass Spectrometer (QqTOF-MS) |
| Ionization | Negative Electrospray (ESI-) | Not Applicable | Electrospray Ionization (ESI) |
Potentiometric Titration
Environmental Occurrence, Fate, and Transport Mechanisms of 1 Octadecyl Hydrogen 2 Sulphosuccinate, Compound with 2,2 ,2 Nitrilotri Ethanol 1:2
Environmental Distribution and Prevalence Studies
Surfactants are commonly detected in various environmental compartments, including water, soil, and air. canada.ca Their distribution is largely governed by their physicochemical properties and the characteristics of the receiving environment.
Very few data are available describing the aquatic toxicity of sulfosuccinates. For a C8 dialkyl sulfosuccinate (B1259242), the EC/LC50 values were reported as 33 mg/l for daphnia and 39 mg/l for fish. mst.dk
Table 1: Concentration of Anionic Surfactants in Aquatic Systems
| Anionic Surfactant | Matrix | Concentration Range | Location |
|---|---|---|---|
| Linear Alkylbenzene Sulfonates (LAS) | Water | 25.1 - 64.4 ng/mL | Guadalete estuary (SW Spain) researchgate.net |
| Linear Alkylbenzene Sulfonates (LAS) | Sediment | 538 - 1014 ng/g | Guadalete estuary (SW Spain) researchgate.net |
This table presents data for related anionic surfactants to illustrate typical environmental concentrations.
Information regarding the specific detection of 1-octadecyl hydrogen 2-sulphosuccinate, compound with 2,2',2''-nitrilotri[ethanol] (1:2) in soil and atmospheric samples is scarce. However, the application of sewage sludge to land is a known pathway for the introduction of surfactants into terrestrial environments. mdpi.com The fate of the compound in soil would be influenced by factors such as soil type, organic matter content, and microbial activity. mdpi.com Atmospheric presence is less likely for a compound with its expected low volatility, although it could be associated with airborne particulate matter. mdpi.com
Biodegradation and Biotransformation Pathways in Environmental Systems
Biodegradation is a primary mechanism for the removal of surfactants from the environment. shu.ac.uk The structure of the surfactant molecule, particularly the alkyl chain, plays a significant role in its biodegradability. mst.dk
Studies on dialkyl sulfosuccinates indicate that they are not readily biodegradable under standard screening tests. mst.dk For example, a C8 dialkyl sulfosuccinate showed only 50% degradation of the theoretical oxygen demand in a 28-day closed bottle test. mst.dk However, under conditions of inherent biodegradability, higher removal rates have been observed. mst.dk
The biodegradation of sulfosuccinates is believed to proceed via hydrolysis of the ester bonds, catalyzed by esterase enzymes, to form an alcohol and sulfosuccinate. This is followed by the desulfonation of the sulfosuccinate molecule. dntb.gov.ua The initial hydrolysis can occur at either of the two ester linkages, leading to different initial breakdown products. dntb.gov.ua
A study on the biotransformation of dioctyl-sodium sulfosuccinate (DOSS), a related compound, in cold seawater (5°C) showed that its degradation is concentration-dependent. nih.gov At an environmentally relevant concentration of 1 mg/L, DOSS was rapidly biotransformed after a lag period of 16 days, with a degradation half-life of 4.1 days. nih.gov However, at a higher concentration of 50 mg/L, the half-life increased dramatically to over 500 days, suggesting potential substrate inhibition or toxicity to the microbial community at higher concentrations. nih.gov One of the expected hydrolysis products of DOSS, α/β-ethylhexylsulfosuccinate (EHSS), showed limited degradation in the same study. nih.gov
Table 2: Ultimate Aerobic Biodegradability of Sulfosuccinates
| Compound | Test | Duration | Result | Reference |
|---|---|---|---|---|
| C6-8 dialkyl sulfosuccinate | Modified OECD screening test | 28 days | 51-62% DOC removal | Hales 1993 mst.dk |
| C6-8 dialkyl sulfosuccinate | CO2 evolution test | 28 days | 45-55% ThCO2 | Hales 1993 mst.dk |
DOC: Dissolved Organic Carbon; ThCO2: Theoretical Carbon Dioxide; ThOD: Theoretical Oxygen Demand.
The degradation of surfactants in the environment is primarily carried out by diverse microbial communities. shu.ac.ukresearchgate.net Bacteria are the main drivers of surfactant biodegradation in wastewater treatment plants and receiving waters. shu.ac.uk Specific microbial strains capable of degrading organic pollutants, including surfactants, have been identified. For example, genera such as Pseudomonas and Rhodococcus are known for their ability to break down complex organic compounds. mdpi.com
The efficiency of biodegradation can be influenced by competition among different microbial populations and the potential formation of inhibitory intermediate metabolites. mdpi.com In the context of sulfosuccinate degradation, the microbial community must possess the necessary enzymes, such as esterases and desulfonases, to break down the molecule. dntb.gov.ua The presence of other organic matter can also affect the degradation rate, potentially through co-metabolism or by providing a more readily available carbon source for the microbes. frontiersin.org
Abiotic Transformation Processes
Besides biological degradation, abiotic processes can contribute to the transformation of chemical compounds in the environment. For a compound like 1-octadecyl hydrogen 2-sulphosuccinate, compound with 2,2',2''-nitrilotri[ethanol] (1:2), hydrolysis is a relevant abiotic transformation pathway. The ester linkages in the sulfosuccinate molecule are susceptible to chemical hydrolysis, particularly under acidic or alkaline conditions. mst.dk The rate of hydrolysis would be dependent on pH and temperature.
Photodegradation, or the breakdown of a compound by light, is another potential abiotic process. However, this is generally more relevant for compounds that absorb light in the solar spectrum and are present in sunlit surface waters or on surfaces. Without specific data on the light absorption properties of this compound, its susceptibility to direct photodegradation is unknown. Indirect photodegradation, mediated by other light-absorbing substances in the water, could also play a role.
Photochemical Degradation Pathways and Kinetics
Direct photochemical degradation, or photolysis, involves the breakdown of a chemical by absorbing light energy. There is a scarcity of specific data on the photolysis rates for 1-octadecyl hydrogen 2-sulphosuccinate. However, studies on related surfactants suggest that this is not a primary degradation pathway. For instance, while some research has indicated that surfactants like dioctyl sulfosuccinate (DOSS) can influence the photodegradation of other pollutants, this is an indirect effect. researchgate.net Some studies have noted that certain anionic surfactants can be partially mineralized by photolysis, but this is generally not considered a rapid or dominant environmental removal process. researchgate.net
The triethanolamine (B1662121) portion of the compound, if it were to partition to the atmosphere, could be degraded by reacting with hydroxyl radicals, with a calculated atmospheric half-life of about 4 hours. oecd.org However, given its very low vapor pressure and high water solubility, significant volatilization is unlikely. oup.com Therefore, direct photochemical degradation in water or soil is not expected to be a significant fate process for either component of the compound under typical environmental conditions.
Hydrolysis and Other Chemical Transformation Mechanisms
Hydrolysis, the reaction with water, is a key abiotic degradation pathway for this compound, specifically for the 1-octadecyl hydrogen 2-sulphosuccinate component due to its ester linkage. This bond is susceptible to cleavage, particularly under acidic or alkaline conditions, which are common in various environmental compartments. acs.orgresearchgate.net
The hydrolysis reaction breaks down the surfactant into its constituent alcohol and acid. For this specific compound, the expected products would be 1-octadecanol and sulfosuccinic acid. This process eliminates the surface-active properties of the molecule. mst.dk In contrast, the triethanolamine component is a stable tertiary amine and is not susceptible to hydrolysis under normal environmental pH conditions. oup.com
Table 1: Expected Hydrolysis Products
| Component | Hydrolysis Products | Environmental Significance |
| 1-octadecyl hydrogen 2-sulphosuccinate | 1-Octadecanol, Sulfosuccinic acid | Loss of surfactant properties; products are generally more biodegradable. |
| 2,2',2''-nitrilotri[ethanol] (Triethanolamine) | Not applicable (stable to hydrolysis) | Persists in its original form until biodegraded. |
Sorption and Mobility in Environmental Compartments
The movement and distribution of the compound in the environment are governed by the contrasting properties of its two constituent ions.
Adsorption to Soil and Sediment Organic Matter
The 1-octadecyl hydrogen 2-sulphosuccinate anion possesses a long C18 alkyl chain, which is highly hydrophobic. This structural feature will cause it to strongly adsorb to organic matter present in soil and sediment. mountainscholar.org The tendency of a chemical to bind to soil is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). While a specific Koc for this compound is unavailable, related anionic surfactants with long alkyl chains exhibit high Koc values, indicating a strong affinity for soil and sediment and low mobility. chemsafetypro.com
Conversely, the triethanolamine cation is highly water-soluble and has a low estimated Koc value, suggesting it will not adsorb significantly to soil or sediment and will be highly mobile. redox.comalchatek.com
Table 2: Estimated Soil Adsorption Coefficients (Koc) for Related Compounds
| Compound/Component | Log Koc | Mobility Classification | Reference |
| Triethanolamine | 1.0 | High | redox.com |
| Dioctyl Sulfosuccinate (analogue) | ~2.9 | Low to Moderate | Estimated |
| Disodium Cocamido MEA-Sulfosuccinate (analogue) | ~2.86 | Low to Moderate | thegoodscentscompany.com |
Leaching and Transport in Groundwater Systems
The potential for a chemical to leach through the soil profile and contaminate groundwater is inversely related to its sorption potential. Due to the anticipated strong adsorption of the 1-octadecyl hydrogen 2-sulphosuccinate anion to soil particles, its mobility is expected to be low. geoscienceworld.org This significantly reduces the risk of it leaching into groundwater systems. nih.gov
However, should the compound dissociate in the soil environment, the highly soluble and mobile triethanolamine cation would have a much greater potential to leach and be transported into groundwater. oecd.orgalchatek.com Therefore, while the intact salt and the anionic surfactant component are likely to be retained in the upper soil layers, the cationic counter-ion could migrate further down the soil profile. Studies have shown that anionic surfactants can be detected in soil leachate, but their movement is often retarded by adsorption and degradation processes. researchgate.netresearchgate.net
Bioconcentration and Trophic Transfer Potential in Ecosystems
Bioconcentration is the accumulation of a chemical in an organism from the surrounding water. The potential for bioconcentration is often related to a chemical's hydrophobicity. The long C18 alkyl chain of the sulfosuccinate anion suggests a potential for it to bioaccumulate in aquatic organisms. sfu.ca
However, sulfosuccinates are generally considered to have a low potential for bioconcentration. mst.dk While the bioconcentration factor (BCF) for some anionic surfactants can be significant and tends to increase with alkyl chain length, these compounds can also be metabolized and eliminated by organisms, which lowers the actual BCF. sfu.caeosca.eu For triethanolamine, the potential for bioaccumulation is low, with reported BCF values of less than 3.9. redox.comcarlroth.com
Trophic transfer, or biomagnification, is the process by which a chemical's concentration increases in organisms at successively higher levels in a food web. For surfactants that are readily metabolized, biomagnification is not expected to be a significant concern. eosca.eu The available data suggests that while uptake may occur at the bottom of the food chain, significant transfer to higher trophic levels is unlikely for both the sulfosuccinate and triethanolamine components. acs.orgacs.org
Table 3: Bioaccumulation Potential for Component Analogues
| Component/Analogue | Bioconcentration Factor (BCF) | Bioaccumulation Potential | Reference |
| Triethanolamine | < 3.9 | Low | carlroth.com |
| Anionic Surfactants (general) | Varies with structure; can be low to high | Low to Moderate | sfu.ca |
| Dioctyl Sodium Sulfosuccinate (analogue) | Low (not specified) | Low | sfu.ca |
Mechanistic Investigations of Biological Interactions of 1 Octadecyl Hydrogen 2 Sulphosuccinate, Compound with 2,2 ,2 Nitrilotri Ethanol 1:2
Interaction with Biological Membranes and Lipid Bilayers
The interaction of surfactants with biological membranes is a cornerstone of their biological activity. nm.gov As amphiphilic molecules, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, they can readily interact with the lipid bilayers that form the basic structure of all cell membranes. nih.gov The nature and intensity of this interaction depend on the surfactant's chemical structure and concentration. nm.gov
Anionic surfactants, such as those in the sulfosuccinate (B1259242) class, are known to insert into phospholipid membranes. nm.gov This insertion can disrupt the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity. At lower concentrations, this may manifest as a change in the physical properties of the membrane, while at higher concentrations, it can lead to the solubilization of the membrane, a process known as lysis, which compromises membrane integrity. nm.gov For instance, studies on other anionic surfactants have demonstrated their ability to cause membrane disruption, with anionic and cationic surfactants generally being more toxic to cells than nonionic ones. nm.gov
The long C18 alkyl chain of 1-octadecyl hydrogen 2-sulphosuccinate suggests a strong affinity for the hydrophobic core of the lipid bilayer. The bulky sulfosuccinate headgroup, coupled with the triethanolamine (B1662121) counter-ion, would be positioned at the membrane-water interface. This arrangement can create packing defects in the lipid bilayer, altering its natural curvature and fluidity. While specific studies on Einecs 303-770-9 are not available, the general principle is that the incorporation of such a molecule would increase the lateral movement of the native lipid molecules, thereby fluidizing the membrane.
Surfactants are instrumental in the formation of vesicles and can influence the stability of liposomes, which are artificially prepared vesicles often used in drug delivery and model membrane studies. The ability of a surfactant to promote the formation of vesicles is related to its critical packing parameter, which is determined by the geometry of the molecule.
Surfactants like sulfosuccinates can be used to create or modify liposomes. Depending on their concentration relative to the lipids, they can either stabilize the liposomal structure or, at higher concentrations, lead to the formation of mixed micelles and the eventual dissolution of the liposomes. The long alkyl chain of this particular compound would likely anchor it firmly within a liposomal bilayer.
Influence on Cellular Signaling and Metabolic Pathways
By altering the properties of the cell membrane, surfactants can have a profound, albeit often indirect, influence on cellular signaling and metabolic pathways. nih.gov Many key proteins involved in these processes are embedded within or associated with the cell membrane.
Anionic surfactants can interact directly with proteins, leading to changes in their conformation and, consequently, their function. nm.gov This binding can result in either the activation or inhibition of enzymes. nm.gov The nature of the effect is dependent on the surfactant's concentration and the length of its alkyl chain. nm.gov The binding of anionic surfactants to proteins is a well-documented phenomenon that can alter the protein's folding and surface charge. nm.gov
For membrane-bound enzymes, any change in the lipid environment can affect their activity. An increase in membrane fluidity, for example, can enhance the activity of some enzymes by facilitating their conformational changes, while for others, it may disrupt necessary protein-lipid or protein-protein interactions.
Cellular transport mechanisms, which control the passage of ions and molecules across the cell membrane, are highly dependent on the integrity and properties of the membrane. The disruption of the lipid bilayer by surfactants can lead to a non-specific increase in membrane permeability, effectively causing leakage of cellular contents and allowing the entry of external substances.
Furthermore, many specific transport systems rely on transmembrane proteins. As with enzymes, the function of these transport proteins can be directly affected by surfactant binding or indirectly by changes in the membrane environment.
The binding of a ligand to a protein is a highly specific process that initiates many biological responses. mdpi.com Anionic surfactants can interfere with this process in several ways. They can bind to the protein at or near the ligand's binding site, competitively inhibiting the natural interaction. Alternatively, they can bind to a different site on the protein (an allosteric site), inducing a conformational change that alters the affinity of the binding site for its ligand. nih.gov
While specific protein-ligand binding studies involving this compound are not available in the public domain, the general principles of surfactant-protein interactions suggest that it would have the potential to modulate such binding events. mdpi.comnih.gov The study of these interactions is crucial for understanding the full biological and toxicological profile of a surfactant. nm.gov
No Scientific Data Available for (this compound)
Following a comprehensive search of available scientific literature, no specific research data was found for the chemical compound with the Einecs number 303-770-9, identified as 1-octadecyl hydrogen 2-sulphosuccinate, compound with 2,2',2''-nitrilotri[ethanol] (1:2). Consequently, it is not possible to provide an article detailing its mechanistic biological interactions, including its effects on microbial communities or its computational modeling, as outlined in the requested structure.
The inquiry sought detailed research findings on the following topics for this specific compound:
Investigations into Microbiome Interactions:
Impact on Bacterial Growth and Community Structure
Role in Biofilm Formation and Disruption
Theoretical and Computational Biology Approaches:
Molecular Docking and Dynamics Simulations of Biological Targets
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions
The absence of published studies on this compound prevents the generation of scientifically accurate content, data tables, or detailed research findings for these specified areas. General methodologies for such investigations exist within the scientific community, but their application and results for this particular compound are not documented in accessible literature.
For context, related fields of study often employ a variety of techniques to assess the biological and ecological impacts of chemical substances. For instance, the impact of a compound on bacterial growth is typically evaluated through methods like determining the minimum inhibitory concentration (MIC) and time-kill kinetics assays. frontiersin.org The effect on biofilm formation can be studied using techniques like crystal violet staining in microtiter plates or microscopy to visualize biofilm structure. nih.govvliz.bemdpi.com
In the realm of computational biology, molecular docking simulations are used to predict the binding affinity and interaction between a ligand (the chemical compound) and a biological target, such as a protein. mdpi.comrdd.edu.iqresearchgate.net This process involves generating 3D structures of both the ligand and the target and using software to calculate the most likely binding poses and energies. frontiersin.org Similarly, Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity, which can be used to predict the effects of new or untested substances.
However, without specific experimental or computational data for 1-octadecyl hydrogen 2-sulphosuccinate, compound with 2,2',2''-nitrilotri[ethanol] (1:2), any discussion under the requested headings would be purely speculative and not based on factual research.
Advanced Computational and Theoretical Chemistry Studies of 1 Octadecyl Hydrogen 2 Sulphosuccinate, Compound with 2,2 ,2 Nitrilotri Ethanol 1:2
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are based on solving the Schrödinger equation, which describes the electronic structure and energy of a molecule. youtube.com These methods, including Density Functional Theory (DFT) and ab initio approaches, offer profound insights into molecular properties. rsc.orgchemrxiv.org For a molecule like 1-octadecyl hydrogen 2-sulphosuccinate with its triethanolamine (B1662121) counter-ions, QM calculations can detail the intricate electronic environment arising from its ionic and covalent components.
An analysis of the electronic structure would reveal the distribution of electron density across the molecule. This is critical for understanding the distinct properties of the molecule's hydrophilic head (the sulfosuccinate (B1259242) and triethanolamine groups) and its hydrophobic tail (the octadecyl chain).
Molecular Orbitals: Calculations would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. For this surfactant, the HOMO is likely localized on the electron-rich sulfonate and carboxylate groups, while the LUMO might be distributed across the ester functional group.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. It would show negative potential (red/yellow) around the anionic sulfonate (SO₃⁻) and carboxylate (COO⁻) groups and positive potential (blue) around the protonated amine groups of the triethanolamine counter-ions, clearly delineating the molecule's polar and non-polar regions.
Interactive Table 1: Hypothetical Electronic Properties of Key Molecular Fragments
This table illustrates the type of data that would be generated from a QM analysis of the compound's constituent parts.
| Molecular Fragment | Predicted Property | Significance |
| Octadecyl Chain | Non-polar, low reactivity | Governs hydrophobic interactions, aggregation, and solubility in non-polar media. |
| Sulfonate Group (-SO₃⁻) | High negative charge density | Primary site for hydrophilic interactions, hydrogen bonding with water, and ionic interactions. |
| Ester Group (-COO-) | Polar, potential reaction site | Susceptible to hydrolysis; contributes to the hydrophilic character. |
| Triethanolamine Cation | Positive charge, H-bond donor | Acts as the counter-ion, balancing the charge and influencing the overall packing and solubility. |
QM calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation and analysis.
Theoretical NMR Chemical Shifts: By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can confirm the assigned structure and provide insight into the conformational environment of specific atoms. rsc.org The combined use of calculations and experimental shifts can provide a detailed description of solute-solvent interactions. rsc.org
Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. This analysis helps in assigning specific vibrational modes to functional groups and can reveal the strength of intermolecular interactions, such as hydrogen bonding. chemrxiv.org For instance, a shift in the vibrational frequency of the S=O bond in the sulfonate group could indicate the extent of hydration. chemrxiv.org
Interactive Table 2: Exemplary Predicted Vibrational Frequencies
This table provides examples of vibrational frequencies that QM calculations would predict for the principal functional groups of the molecule.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | 1730 - 1750 |
| S=O (Sulfonate) | Asymmetric Stretching | 1200 - 1280 |
| S=O (Sulfonate) | Symmetric Stretching | 1040 - 1080 |
| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3500 |
Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. numberanalytics.comwikipedia.org It posits that reactants pass through a high-energy "transition state" or "activated complex" on their way to becoming products. libretexts.orgutdallas.edu QM calculations are used to locate the geometry and energy of this transition state on the potential energy surface. wikipedia.org
For 1-octadecyl hydrogen 2-sulphosuccinate, a relevant reaction to study would be the hydrolysis of the ester linkage, a primary degradation pathway.
Locating the Transition State: Computational chemists could model the approach of a water molecule or hydroxide (B78521) ion to the ester's carbonyl carbon. By mapping the energy along this reaction coordinate, they can identify the structure and energy of the transition state.
Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). libretexts.org This value is crucial as it directly determines the reaction rate via the Arrhenius or Eyring equation. libretexts.orgumd.edu TST allows for the calculation of thermodynamic properties of activation, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. wikipedia.org
Molecular Dynamics (MD) Simulations and Conformational Analysis
While QM methods are excellent for electronic properties and reaction mechanisms, they are computationally too expensive for studying the dynamic behavior of large molecules over time. Molecular Dynamics (MD) simulations are used for this purpose, providing a "computational microscope" to watch molecules in motion. nih.gov MD simulations are particularly suited to studying the complex conformational landscape and intermolecular interactions of surfactants. mdpi.com
The 1-octadecyl hydrogen 2-sulphosuccinate molecule possesses significant flexibility due to its long alkyl chain and the rotatable bonds in the succinate (B1194679) and triethanolamine components.
Conformational Sampling: MD simulations can explore the vast number of possible conformations by simulating the molecule's movements over nanoseconds or microseconds. This allows for the identification of the most stable (lowest energy) conformations and the energy barriers between them.
Structural Flexibility: The flexibility of the octadecyl tail is crucial for how the surfactant molecules pack together in micelles or at interfaces. Analysis of the dihedral angles along the carbon backbone during a simulation can quantify this flexibility. The triethanolamine counter-ions also exhibit considerable flexibility, influencing how they interact with the anionic head group and surrounding solvent.
The behavior of a surfactant is dominated by its interactions with the solvent. MD simulations explicitly including solvent molecules (like water) are essential for understanding these effects. frontiersin.orgnih.gov
Hydration Shells: Simulations can characterize the structure of water molecules around the hydrophilic headgroup. The sulfonate and triethanolamine moieties will form strong hydrogen bonds with water, creating an organized "hydration shell." The nature of these solute-solvent interactions is critical to the molecule's solubility and function. nih.govconicet.gov.ar
Hydrophobic Effect: MD simulations can model the aggregation of multiple surfactant molecules in water. These simulations would show the hydrophobic octadecyl tails clustering together to minimize their contact with water, leading to the spontaneous formation of micelles. This process is the cornerstone of surfactant cleaning and emulsifying action. The simulations can provide data on micelle size, shape, and the critical micelle concentration (CMC).
Interactive Table 3: Summary of Potential MD Simulation Studies
This table outlines key research questions that could be addressed using MD simulations.
| Simulation Type | System | Key Parameters to Analyze | Research Goal |
| Single Molecule in Water | One surfactant ion pair in a water box | Radial distribution functions (RDFs) of water around headgroup; tail end-to-end distance | To characterize the hydration structure and the conformational preferences of a single molecule in solution. frontiersin.org |
| Multiple Molecules in Water | Many surfactant ion pairs in a water box | Cluster analysis; micelle size and shape; potential of mean force (PMF) | To study the process of micellization and determine the thermodynamic driving forces for aggregation. |
| Surfactant at Oil-Water Interface | Surfactant molecules placed at the interface of oil and water boxes | Molecular orientation at the interface; interfacial tension reduction | To understand how the surfactant functions as an emulsifier by stabilizing oil-water interfaces. |
Coarse-Grained Modeling for Supramolecular Assemblies
Coarse-grained (CG) molecular dynamics (MD) simulations are a powerful tool for investigating the large-scale and long-timescale phenomena characteristic of surfactant self-assembly. uiuc.edu In this approach, groups of atoms are represented as single "beads," reducing the computational cost and allowing for the simulation of complex processes like micellization and vesicle formation. uiuc.edunih.gov For a molecule like 1-octadecyl hydrogen 2-sulphosuccinate with triethanolamine, a CG model would typically represent the long octadecyl tail with a series of hydrophobic beads, the sulfosuccinate headgroup as one or more hydrophilic beads, and the triethanolamine counterions as separate charged beads. researchgate.net
The interactions between these beads are defined by a force field, such as the popular MARTINI force field, which is parameterized to reproduce key thermodynamic properties. acs.org Dissipative particle dynamics (DPD) is another common mesoscopic simulation technique that is particularly well-suited for studying the hydrodynamics and phase behavior of surfactant solutions. arxiv.org
Self-Assembly Behavior and Aggregate Formation
The amphiphilic nature of 1-octadecyl hydrogen 2-sulphosuccinate, with its significant hydrophobic tail and charged hydrophilic headgroup, dictates its tendency to self-assemble in aqueous solutions to minimize the unfavorable contact between the hydrocarbon chain and water. tiu.edu.iq This process, known as micellization, occurs above a specific concentration called the critical micelle concentration (CMC).
Computational studies on similar long-chain anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have successfully used CG models to predict CMC values and characterize the resulting micellar structures. researchgate.netacs.org For 1-octadecyl hydrogen 2-sulphosuccinate, the long C18 tail would lead to a very low CMC compared to shorter-chain surfactants. The bulky nature of the triethanolamine counterion is also expected to influence the CMC. Studies on linear alkylbenzene sulfonates have shown that the nature of the counterion significantly affects the CMC; for instance, organic counterions like triethanolamine can lead to tighter binding within the micelle. researchgate.net
The shape and size of the aggregates formed are governed by the surfactant's molecular geometry, often described by the packing parameter. Given its double-tail-like structure (if considering the succinate ester branching) and the large headgroup area potentially influenced by the two triethanolamine counterions, 1-octadecyl hydrogen 2-sulphosuccinate could form various aggregate structures beyond simple spherical micelles. acs.org Coarse-grained simulations of AOT, which also has a branched structure, have shown the formation of diverse morphologies, including spherical micelles, worm-like micelles, and even vesicles, depending on the concentration and solvent conditions. researchgate.netacs.org It is plausible that at concentrations significantly above the CMC, 1-octadecyl hydrogen 2-sulphosuccinate could also form extended structures like worm-like micelles or lamellar phases.
Table 1: Predicted Aggregate Characteristics from Coarse-Grained Simulations
| Property | Predicted Characteristic for 1-octadecyl hydrogen 2-sulphosuccinate with triethanolamine | Rationale based on Analogous Systems |
| Critical Micelle Concentration (CMC) | Very Low | The long C18 hydrophobic tail significantly increases the driving force for micellization. tiu.edu.iq |
| Aggregation Number (Nagg) | High | Longer alkyl chains generally lead to larger aggregation numbers. |
| Aggregate Morphology | Spherical micelles near CMC; potential for worm-like micelles or vesicles at higher concentrations. | The branched structure and bulky counterions can influence the packing parameter, favoring non-spherical aggregates, similar to AOT. acs.org |
| Influence of Counterion | The two triethanolamine counterions will screen the repulsion between the anionic headgroups, promoting aggregation and potentially influencing aggregate shape. | The presence of counterions reduces the electrostatic repulsion between headgroups, affecting micellar size and shape. researchgate.net |
Interfacial Phenomena at Liquid-Liquid and Liquid-Solid Interfaces
The primary function of many surfactants is to act at interfaces, reducing the interfacial tension between immiscible phases (e.g., oil and water) or modifying the properties of a solid surface. uobaghdad.edu.iqsips.org.in Coarse-grained simulations are instrumental in understanding the molecular-level arrangement of surfactants at these interfaces.
At a liquid-liquid interface, such as an oil-water interface, molecules of 1-octadecyl hydrogen 2-sulphosuccinate would orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic sulfosuccinate-triethanolamine headgroups remaining in the aqueous phase. wiley.com This adsorption reduces the interfacial tension. The efficiency of this process can be quantified by the surface excess concentration (Γ), which represents the amount of surfactant adsorbed per unit area of the interface. Computational models can predict this value and the resulting interfacial tension reduction.
At a liquid-solid interface, the adsorption behavior would depend on the nature of the solid surface. On a hydrophobic surface, the surfactant would likely form a monolayer with the octadecyl tails interacting with the surface and the hydrophilic heads facing the aqueous phase. On a hydrophilic or charged surface, the interactions would be more complex, potentially involving the charged headgroup and counterions. The large size of the triethanolamine counterions could play a significant role in the structure of the adsorbed layer.
Table 2: Predicted Interfacial Properties from Coarse-Grained Simulations
| Interface | Predicted Behavior of 1-octadecyl hydrogen 2-sulphosuccinate with triethanolamine | Rationale based on Analogous Systems |
| Air-Water Interface | Strong adsorption with a significant reduction in surface tension. The long alkyl chain will lead to a densely packed monolayer. | Amphiphilic molecules naturally accumulate at the air-water interface to minimize free energy. uobaghdad.edu.iq |
| Oil-Water Interface | Efficient reduction of interfacial tension. The hydrophobic tail will partition into the oil phase, creating a stable interfacial film. | This is the fundamental mechanism of emulsification by surfactants. acs.org |
| Hydrophobic Solid-Water Interface | Adsorption to form a monolayer, rendering the surface more hydrophilic. | The hydrophobic tails will favorably interact with the non-polar surface. |
| Hydrophilic/Charged Solid-Water Interface | Complex adsorption behavior, potentially involving headgroup-surface interactions and the formation of bilayer-like structures at higher concentrations. | Electrostatic and hydrogen bonding interactions between the headgroup/counterions and the surface will be significant. |
While direct computational studies on 1-octadecyl hydrogen 2-sulphosuccinate, compound with 2,2',2''-nitrilotri[ethanol] (1:2) are scarce, the extensive body of research on similar anionic and sulfosuccinate surfactants provides a strong basis for predicting its behavior. Coarse-grained modeling techniques like MD and DPD are invaluable for exploring the complex supramolecular chemistry of such large amphiphiles. Based on these computational approaches applied to analogous systems, it is anticipated that this surfactant exhibits a very low CMC, forms various aggregate structures, and is highly effective at reducing interfacial tension. The presence of the long octadecyl chain and the two bulky triethanolamine counterions are key structural features that would be central to its unique properties. Future computational studies specifically targeting this compound would be invaluable for validating these predictions and providing a more detailed understanding of its behavior for various applications.
Future Research Directions and Emerging Applications of 1 Octadecyl Hydrogen 2 Sulphosuccinate, Compound with 2,2 ,2 Nitrilotri Ethanol 1:2
Development as a Research Probe in Bio- and Environmental Sciences
The amphiphilic nature of 1-octadecyl hydrogen 2-sulphosuccinate, with its long hydrophobic octadecyl chain and hydrophilic sulfosuccinate (B1259242) headgroup complexed with triethanolamine (B1662121), makes it a candidate for development as a research probe. Surfactants are widely utilized for their ability to interact with and organize at interfaces, a property that can be exploited in various scientific studies.
Future research could focus on modifying the compound to include fluorescent or other reporter tags. Such tagged molecules could be used to study the dynamics of surfactant adsorption on surfaces, the formation and structure of micelles, and the interaction of surfactants with biological membranes. In environmental science, these probes could be instrumental in tracking the fate and transport of surfactants in aquatic and soil environments, providing valuable data for ecotoxicological models.
Potential Research Areas:
| Research Area | Application as a Probe | Potential Insights |
| Cell Biology | Studying surfactant-membrane interactions. | Understanding mechanisms of cytotoxicity and developing safer surfactant formulations. |
| Environmental Chemistry | Tracking surfactant dispersal in ecosystems. | Improving environmental risk assessments and remediation strategies. |
| Colloid Science | Investigating micelle formation and stability. | Designing novel colloidal systems with controlled properties. |
Integration into Advanced Material Science Formulations (e.g., smart materials, drug delivery systems as academic tools)
The self-assembly properties of surfactants like 1-octadecyl hydrogen 2-sulphosuccinate are fundamental to their potential use in advanced materials. The formation of micelles, vesicles, and other organized structures in solution can be harnessed to create novel materials with responsive or "smart" characteristics.
In the realm of smart materials, this compound could be investigated as a component in stimuli-responsive gels or emulsions. For instance, changes in pH or temperature could trigger alterations in the aggregation state of the surfactant, leading to changes in the material's viscosity or optical properties.
As an academic tool in drug delivery research, the micelles formed by this sulfosuccinate could be explored for their capacity to encapsulate hydrophobic drug molecules, thereby increasing their solubility and bioavailability. nih.gov While not intended for therapeutic use, such systems can serve as valuable models for understanding the principles of drug encapsulation and release. The triethanolamine counter-ion may also offer pH-buffering capabilities within these formulations. dcfinechemicals.com
Potential Advanced Material Applications:
| Application Area | Role of the Compound | Research Focus |
| Smart Gels | Stimuli-responsive component. | Development of materials that change properties in response to environmental cues. |
| Drug Delivery Models | Encapsulating agent for hydrophobic molecules. | Investigating the factors that govern drug loading and release from surfactant micelles. nih.gov |
| Nanoparticle Synthesis | Stabilizing agent in emulsion polymerization. researchgate.net | Controlling the size and morphology of synthesized nanoparticles. |
Exploration in Sustainable Chemistry and Biotechnology
The principles of sustainable chemistry encourage the use of biodegradable and less toxic chemicals. nih.gov Sulfosuccinate surfactants are generally considered to be readily biodegradable and milder than many other classes of anionic surfactants, making them attractive from a green chemistry perspective. haofeichem.comjst.go.jp
Future research in this area could focus on a comprehensive life cycle assessment of 1-octadecyl hydrogen 2-sulphosuccinate, from its synthesis to its ultimate environmental fate. Investigating its production from bio-based feedstocks could further enhance its sustainability profile.
In biotechnology, its properties as a surfactant could be explored in applications such as microbial enhanced oil recovery or as a component in formulations for the delivery of agricultural products. researchgate.net Its ability to reduce surface tension and emulsify oils makes it a candidate for processes that require the mobilization of hydrophobic substances. researchgate.netpcc.eu
Table of Sustainable Chemistry and Biotechnology Research Directions:
| Research Direction | Key Objective | Potential Impact |
|---|---|---|
| Biodegradation Pathways | Elucidate the microbial degradation pathways and identify any persistent metabolites. | Provide a more complete understanding of its environmental impact. |
| Bio-based Synthesis | Develop synthetic routes that utilize renewable raw materials. | Reduce the reliance on petrochemical feedstocks. |
| Biotechnological Formulations | Evaluate its efficacy and compatibility in bioprocesses and agricultural formulations. | Offer more environmentally benign alternatives to conventional surfactants. |
Interdisciplinary Approaches in Systems Chemistry and Complex Biological Systems
Systems chemistry investigates the emergent properties of complex chemical systems, where the interactions between multiple components lead to novel functions. The self-assembling nature of 1-octadecyl hydrogen 2-sulphosuccinate makes it an interesting building block for the construction of such complex systems.
Researchers could explore how this surfactant interacts with other molecules, such as polymers, proteins, or other surfactants, to form multicomponent assemblies with unique properties. For example, the co-assembly of this anionic surfactant with a cationic polymer could lead to the formation of polyelectrolyte-surfactant complexes with tunable structures and properties.
In the context of complex biological systems, this compound could be used as a tool to study the effects of surfactants on protein folding and stability. Understanding these interactions is crucial for applications ranging from the formulation of protein-based pharmaceuticals to the development of cleaning agents that are gentle on biological materials.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of EINECS 303-770-9, and how do they influence experimental design?
- Methodological Answer : Begin by consulting peer-reviewed databases (e.g., PubChem, Reaxys) to collate properties like solubility, melting point, and stability. Validate these through controlled lab experiments (e.g., differential scanning calorimetry for thermal stability). Ensure consistency with literature by cross-referencing at least three independent studies. Document deviations and calibrate instruments using standard reference materials to minimize errors .
Q. What synthesis protocols are established for this compound, and how can purity be optimized?
- Methodological Answer : Review synthetic routes in high-impact journals, noting catalysts, solvents, and reaction times. Compare yields and purity levels using chromatography (HPLC/GC-MS). For optimization, employ Design of Experiments (DoE) to test variables like temperature and stoichiometry. Validate purity via NMR and elemental analysis, adhering to protocols in analytical chemistry guidelines .
Q. How is this compound characterized spectroscopically, and what are common pitfalls in interpretation?
- Methodological Answer : Use IR, UV-Vis, and mass spectrometry for structural elucidation. Reference spectral libraries (e.g., NIST) to avoid misassignment of peaks. For complex spectra, apply deconvolution software and validate findings with independent techniques (e.g., X-ray crystallography). Document baseline noise and solvent interference as potential sources of error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activities of this compound across studies?
- Methodological Answer : Conduct a meta-analysis of existing data, stratifying results by experimental conditions (e.g., pH, temperature). Use statistical tools (ANOVA, regression) to identify confounding variables. Replicate conflicting studies under controlled conditions, ensuring instrument calibration and reagent purity. Publish negative results to clarify discrepancies, following FINER criteria for rigorous hypothesis testing .
Q. What advanced analytical methods are suitable for quantifying this compound in environmental matrices?
- Methodological Answer : Employ LC-MS/MS or ICP-MS for trace-level detection in soil/water samples. Validate methods using spike-recovery experiments and matrix-matched calibration curves. Address matrix effects via standard addition or isotope dilution. Ensure compliance with ISO/IEC 17025 standards for lab accreditation .
Q. How should researchers design experiments to investigate the degradation pathways of this compound under varying environmental conditions?
- Methodological Answer : Use a PICO framework:
- Population : this compound in aqueous/organic systems.
- Intervention : Exposure to UV light, microbial activity, or oxidizing agents.
- Comparison : Control groups under inert conditions.
- Outcome : Identification of degradation products via HRMS and toxicity assessment.
Incorporate kinetic modeling to predict half-lives and validate with real-world sampling .
Q. What strategies ensure reproducibility in studies involving this compound?
- Methodological Answer : Publish detailed protocols in open-access repositories (e.g., Protocols.io ). Share raw data and code for statistical analysis in FAIR-compliant repositories. Use collaborative platforms (e.g., OSF) for pre-registration of hypotheses. Address batch-to-batch variability by sourcing materials from certified suppliers and disclosing lot numbers .
Methodological Frameworks and Ethical Considerations
- Data Management : Follow institutional DMPs (Data Management Plans) to archive spectra, chromatograms, and experimental logs. Use version-control software (e.g., Git) for code and datasets .
- Ethical Compliance : For studies involving human/animal testing, obtain IRB/IACUC approval. Declare conflicts of interest and adhere to ARRIVE guidelines for transparent reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
